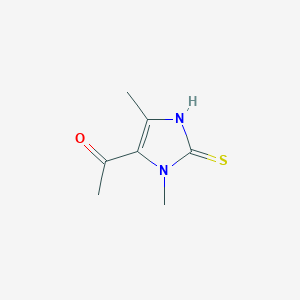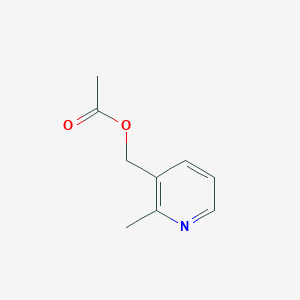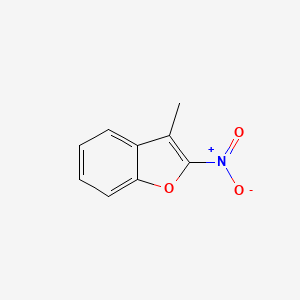
2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one
Overview
Description
2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazolidinone derivatives and has shown promising results in different biological and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one is not fully understood yet. However, it is believed that this compound can interact with specific enzymes and proteins, leading to the modulation of their activity and function. This interaction can be attributed to the presence of the triazolidinone moiety, which can act as a hydrogen bond acceptor and donor.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. Moreover, this compound has also exhibited antioxidant and anti-inflammatory properties, which can be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one in lab experiments is its ease of synthesis and purification. Additionally, this compound has shown high stability and low toxicity, making it a safe and reliable reagent for various experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research on 2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one. One of the potential applications of this compound is in the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound can also be used as a catalyst in various organic reactions, leading to the development of new synthetic routes for the synthesis of complex molecules. Moreover, the unique properties of this compound can also be explored for the development of new materials with specific properties, such as high conductivity or selectivity.
Scientific Research Applications
2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. Its unique chemical structure and properties make it a promising candidate for the development of new drugs, catalysts, and materials.
properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5OS/c7-3-1-2-4(10-9-3)12-6(13)8-5(14)11-12/h1-2H,(H2,8,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICDHZJGNGBHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C(=O)NC(=S)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523113 | |
| Record name | 2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
CAS RN |
87977-22-8 | |
| Record name | 2-(6-Chloropyridazin-3-yl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B3359841.png)
![5-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3359859.png)






![6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3359894.png)

![1-Chloropyrimido[4,5-c]cinnoline](/img/structure/B3359900.png)

![2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B3359907.png)